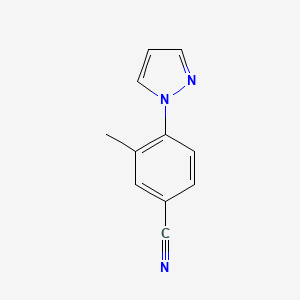

3-methyl-4-(1H-pyrazol-1-yl)benzonitrile

Description

Contextual Significance of Pyrazole- and Benzonitrile-Containing Scaffolds in Modern Chemical Sciences

The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. nih.gov This is due to its presence in a wide array of pharmacologically active compounds. nih.gov Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. ijnrd.org The versatility of the pyrazole ring allows it to act as a key building block in the design of targeted therapies, such as kinase inhibitors for cancer treatment. mdpi.comnih.gov

Similarly, the benzonitrile (B105546) group, a benzene (B151609) ring substituted with a cyano (-C≡N) group, is a crucial component in the design of modern pharmaceuticals. The nitrile functional group can participate in key binding interactions with biological targets and can act as a bioisostere for other functional groups. Its incorporation into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and binding affinity. Substituted benzonitriles have been evaluated for a range of therapeutic applications, including as anti-inflammatory agents. nih.gov

The combination of these two potent pharmacophores in a single molecule, as seen in 3-methyl-4-(1H-pyrazol-1-yl)benzonitrile, suggests a high potential for novel biological activity. The specific arrangement of the methyl, pyrazole, and nitrile groups on the benzene ring creates a unique chemical entity with the potential for diverse and specific interactions with biological systems.

Overview of Research Directions and Historical Development of Related Chemical Entities

The history of pyrazole chemistry dates back to 1883, with its first synthesis by German chemist Ludwig Knorr. Since then, a vast number of synthetic methods for pyrazole derivatives have been developed, allowing for the creation of a wide range of substituted pyrazoles. nih.gov Research into pyrazole-containing compounds has led to the development of numerous successful drugs, highlighting the enduring importance of this scaffold in medicinal chemistry. nih.gov

Benzonitrile was first reported by Hermann Fehling in 1844, who synthesized it from the thermal dehydration of ammonium (B1175870) benzoate. google.com Over the years, benzonitrile and its derivatives have become versatile intermediates in organic synthesis. In pharmaceutical research, the strategic inclusion of the benzonitrile moiety has been a key factor in the development of various therapeutic agents, including those targeting androgen receptors and other critical biological pathways.

The development of hybrid molecules containing both pyrazole and benzonitrile rings is a more recent trend, driven by the desire to combine the favorable properties of both scaffolds. Research on related analogues, such as those investigated as progesterone (B1679170) receptor antagonists and kinase inhibitors, demonstrates the potential of this chemical class. nih.govacs.org For example, the synthesis of pyrazole-based inhibitors of p38 MAP kinase has shown promise in animal models of rheumatic disease. nih.gov

Current Gaps and Emerging Opportunities in the Academic Study of this compound and its Analogues

Despite the clear significance of its constituent scaffolds, there is a noticeable gap in the academic literature specifically dedicated to this compound. While the compound is commercially available, indicating its use in chemical synthesis, dedicated studies on its own synthesis, chemical properties, and biological activities are scarce. bldpharm.com The majority of available information pertains to related isomers or analogues. nih.govchemicalbook.comvulcanchem.combldpharm.com

This lack of specific research presents a significant opportunity for the scientific community. Key areas for future investigation include:

Novel Synthetic Routes: Developing efficient and scalable synthetic methods for this compound would be a valuable contribution to organic chemistry.

Pharmacological Screening: A comprehensive biological evaluation of this compound against a range of therapeutic targets is warranted. Based on the known activities of pyrazole and benzonitrile derivatives, promising areas for investigation include its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues of this compound would provide valuable insights into the relationship between its chemical structure and biological activity. This could guide the design of more potent and selective therapeutic agents.

Computational Modeling: In silico studies could be employed to predict the binding of this compound to various biological targets, helping to prioritize experimental investigations.

The exploration of this understudied molecule and its analogues holds the promise of uncovering new chemical entities with significant therapeutic potential, thereby contributing to the advancement of medicinal chemistry and drug discovery.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-pyrazol-1-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-9-7-10(8-12)3-4-11(9)14-6-2-5-13-14/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEGANNNVQBIRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Methyl 4 1h Pyrazol 1 Yl Benzonitrile

Classical Approaches to Pyrazole (B372694) and Benzonitrile (B105546) Moiety Linkage

Classical synthetic routes provide robust and well-documented methods for the construction of N-arylpyrazoles. These strategies primarily involve either the coupling of a pre-formed pyrazole with an aryl halide or the cyclization of precursors to build the pyrazole ring.

Suzuki-Miyaura Cross-Coupling Methodologies for Aryl-Pyrazole Bond Formation

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, renowned for its efficacy in forming carbon-carbon bonds. nih.gov It typically involves the reaction of an organoboron compound (like a boronic acid) with a halide or triflate, catalyzed by a palladium complex. nih.gov While it is the preeminent method for C-C bond formation, its direct application for forging the N-aryl bond in 3-methyl-4-(1H-pyrazol-1-yl)benzonitrile is not the standard approach. The direct coupling of a pyrazole's N-H bond with an arylboronic acid falls outside the conventional scope of the Suzuki-Miyaura reaction.

However, this methodology is instrumental in synthesizing precursors. For instance, a Suzuki-Miyaura reaction could be employed to couple an aryl or heteroaryl group to the C4 position of a pre-existing 4-bromopyrazole derivative. rsc.org Similarly, it is highly effective for coupling various aryl and heteroaryl boronic acids to halo-substituted pyrazoles, indazoles, and benzimidazoles. nih.govacs.org In a potential multi-step synthesis of analogues of the target compound, a 4-halo-3-methylbenzonitrile precursor could be coupled with a suitable boronic acid before subsequent chemical transformations to introduce the pyrazole moiety. A study demonstrated the successful Suzuki-Miyaura coupling of unprotected, nitrogen-rich heterocycles, including pyrazole halides, with various boronic acids under mild conditions, highlighting the reaction's utility in building complex heterocyclic systems. nih.gov

| Pyrazole Substrate | Coupling Partner | Catalyst/Ligand | Yield | Reference |

|---|---|---|---|---|

| 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/Heteroaryl boronic acids | XPhos Pd G2 | Good to excellent | rsc.org |

| Unprotected Indazole/Pyrazole Halides | Aryl/Heteroaryl boronic acids | P1 Precatalyst | Excellent (91-99%) | nih.gov |

| 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | Aryl/Heteroaryl boronic acids | XPhosPdG2/XPhos | Good to excellent (67-89%) | nih.gov |

Buchwald-Hartwig Amination Precursors and Analogues

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.gov This reaction is a premier method for the synthesis of N-arylpyrazoles and is directly applicable to the synthesis of this compound. The general transformation involves the coupling of an amine (in this case, pyrazole) with an aryl halide (such as 4-bromo- or 4-chloro-3-methylbenzonitrile) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

The reaction mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the pyrazole, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylpyrazole product and regenerate the Pd(0) catalyst. The choice of ligand is critical, with bulky, electron-rich phosphine ligands like tBuBrettPhos being particularly effective for coupling aryl triflates with pyrazole derivatives. nih.gov

| Aryl Halide/Triflate | Pyrazole | Catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|---|

| Aryl Triflates | 3-Trimethylsilylpyrazole | Pd₂(dba)₃ | tBuBrettPhos | LiN(SiMe₃)₂ | Toluene | nih.gov |

| Aryl Halides | Pyrazoles | Pd(OAc)₂ or Pd₂(dba)₃ | Bulky phosphines (e.g., XPhos, SPhos) | NaOtBu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | General Literature |

Cyclocondensation Reactions for Pyrazole Ring Formation

The most classic and direct method for forming the pyrazole ring is the cyclocondensation reaction, famously pioneered by Ludwig Knorr in 1883. drugfuture.comchemhelpasap.com The Knorr pyrazole synthesis involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. jk-sci.comnih.govresearchgate.net To synthesize this compound via this route, one would react (4-cyano-2-methylphenyl)hydrazine with a suitable 1,3-dicarbonyl compound.

The reaction mechanism typically begins with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization and another dehydration step yield the aromatic pyrazole ring. jk-sci.comrsc.org A significant challenge with unsymmetrical 1,3-dicarbonyls and substituted hydrazines is the potential formation of two regioisomers. rsc.orgmdpi.com Reaction conditions, such as pH and solvent, can influence the regioselectivity. nih.govrsc.org

| Reactant 1 | Reactant 2 | Key Transformation | Main Product | Reference |

|---|---|---|---|---|

| Hydrazine or substituted hydrazine | 1,3-Dicarbonyl compound | Condensation and Cyclization | Substituted Pyrazole | drugfuture.comjk-sci.comnih.gov |

| Hydrazine derivative | β-Ketoester | Condensation and Cyclization | Pyrazolone (B3327878) | chemhelpasap.com |

1,3-Dipolar Cycloaddition Strategies

The 1,3-dipolar cycloaddition is another fundamental and powerful strategy for constructing the pyrazole ring. nih.gov This reaction typically involves the [3+2] cycloaddition of a nitrile imine (a 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. nih.gov The reaction of a nitrile imine with an alkyne directly yields a substituted pyrazole.

To apply this to the synthesis of the target molecule, a nitrile imine precursor bearing the 3-methyl-4-cyanophenyl group at the nitrogen could be generated in situ and reacted with an appropriate alkyne. Alternatively, a nitrile imine could be reacted with an alkyne synthon, such as a substituted bromoalkene, which undergoes cycloaddition followed by elimination to form the aromatic pyrazole ring. nih.gov This method offers a high degree of modularity, allowing for the synthesis of a wide range of polysubstituted pyrazoles. rsc.org

Novel and Sustainable Synthetic Routes

In line with the growing importance of environmental stewardship in chemical synthesis, novel methods are being developed that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Green Chemistry Principles in the Synthesis of Pyrazole Derivatives

Green chemistry principles are increasingly being applied to the synthesis of pyrazoles to create more environmentally benign processes. benthamdirect.com These approaches often focus on the use of alternative energy sources, such as microwave irradiation and ultrasound, and the reduction or elimination of volatile organic solvents. benthamdirect.comrsc.orgeurekaselect.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a highly effective tool for accelerating organic reactions. dergipark.org.trgsconlinepress.com In pyrazole synthesis, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. eurekaselect.comdergipark.org.tr Microwave-assisted Knorr condensations and cycloaddition reactions have been successfully implemented, often under solvent-free conditions, which further enhances the green credentials of the synthesis. mdpi.comresearchgate.net

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, is another non-traditional energy source that can promote chemical reactions. benthamdirect.comasianpubs.org Ultrasound-assisted synthesis can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.gov This technique has been successfully applied to the synthesis of various pyrazole derivatives, often in aqueous media or under solvent-free conditions. benthamdirect.comnih.gov

Solvent-Free and Aqueous Synthesis: Eliminating organic solvents is a key goal of green chemistry. Many pyrazole syntheses have been adapted to run under solvent-free conditions, for example, by grinding the reactants together, sometimes with a solid catalyst. tandfonline.comjetir.orgresearchgate.net Water is also an attractive green solvent due to its low cost, non-toxicity, and non-flammability. Several multicomponent reactions for the synthesis of pyranopyrazoles have been developed in aqueous media. gsconlinepress.com

| Method | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Conventional Heating | Reflux in organic solvent (e.g., ethanol, toluene) for several hours | Well-established, predictable | tandfonline.com |

| Microwave Irradiation | Solvent-free or minimal solvent, minutes | Rapid, high yields, energy efficient | dergipark.org.trgsconlinepress.com |

| Ultrasound Irradiation | Room temp or mild heat, often in aqueous media | Enhanced rates, milder conditions | benthamdirect.comasianpubs.org |

| Grinding (Solvent-Free) | Room temperature, no solvent | Simple, no solvent waste, low energy | tandfonline.comjetir.org |

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. In the context of pyrazole synthesis, microwave irradiation offers a green and efficient alternative to conventional heating methods. ekb.eg This approach has been successfully applied to the synthesis of various pyrazole-containing compounds, including those with chromene scaffolds. For instance, a novel microwave-assisted method has been developed for the synthesis of 3-methyl-1-phenyl-chromeno[4,3-c]pyrazol-4(1H)-ones from 3-[1-(phenylhydrazono)ethyl]chromen-2-ones using a CuO/SBA-15 catalyst under solvent-free conditions. clockss.org This method provides the desired products in good to excellent yields with significantly reduced reaction times compared to traditional protocols. clockss.org

The benefits of microwave assistance extend to one-pot syntheses of pyrazolone derivatives. nih.gov Microwave irradiation has been shown to accelerate various synthetic transformations, leading to time- and energy-saving protocols. nih.gov Specifically, it has been utilized in three-component Knoevenagel/hetero Diels-Alder reactions, suggesting that 2-pyrazolin-5-ones react efficiently with aldehydes under these conditions. nih.gov This highlights the potential for developing rapid and efficient microwave-assisted syntheses for a range of pyrazole derivatives.

| Catalyst | Conditions | Product | Yield | Reference |

| CuO/SBA-15 | Solvent-free, Microwave irradiation | 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones | Good to Excellent | clockss.org |

| None | Solvent-free, Microwave irradiation | Pyrazolone derivatives | High | nih.gov |

Ultrasound-Assisted Synthetic Methodologies

Ultrasound-assisted synthesis has gained recognition as an effective method for promoting chemical reactions. The application of ultrasonic waves can lead to enhanced reaction rates and improved yields. In the synthesis of pyrazolone derivatives, ultrasound has been successfully employed. For example, the reaction of diazo compounds with hydrazine hydrate and phenylhydrazine under ultrasonic conditions has been shown to produce pyrazolone derivatives in high yields. researchgate.net This method offers a viable alternative to conventional synthetic procedures. researchgate.net

Furthermore, ultrasound has been utilized in the synthesis of 1,3,4-thiadiazole and bi(1,3,4-thiadiazole) derivatives that incorporate a pyrazolone moiety. nih.gov These reactions, conducted under ultrasonic irradiation, demonstrate the versatility of this technique in constructing complex heterocyclic systems.

Flow Chemistry Applications in Pyrazole Synthesis

Flow chemistry has emerged as a transformative technology in organic synthesis, offering advantages such as enhanced safety, improved reproducibility, and greater scalability compared to traditional batch methods. galchimia.com This approach is particularly beneficial for reactions that are difficult to control in batch, allowing for precise management of reaction parameters. galchimia.com

The synthesis of pyrazoles has been a significant area of application for flow chemistry. mdpi.com Continuous-flow processes have been developed for the synthesis of 3,5-disubstituted pyrazoles through a sequential alkyne homocoupling and Cope-type hydroamination. rsc.org This methodology provides a direct and efficient route to valuable pyrazole derivatives from readily available starting materials without the need to isolate intermediates. rsc.org

Another application involves a two-step flow synthesis of a library of pyrazoles. This process begins with the condensation of a starting acetophenone with DMADMF to form an intermediate enaminone, which is then condensed with hydrazine to generate the desired pyrazoles. galchimia.com Flow chemistry has also been instrumental in the safe generation and use of diazoalkanes for the synthesis of highly functionalized fluorinated pyrazoles and pyrazolines. mit.edu A rapid and modular continuous flow synthesis has been developed that involves sequential reactor coils to mediate diazoalkane formation and [3+2] cycloaddition reactions. mit.edu

| Method | Starting Materials | Key Intermediates | Product | Reference |

| Sequential Alkyne Homocoupling and Cope-type Hydroamination | Alkynes, Hydrazine | 1,3-diynes | 3,5-disubstituted pyrazoles | rsc.org |

| Two-step Condensation | Acetophenones, DMADMF, Hydrazine | Enaminone | Substituted pyrazoles | galchimia.com |

| Diazoalkane Formation and [3+2] Cycloaddition | Fluorinated amines, Alkynes/Alkenes | Diazoalkanes | Fluorinated pyrazoles and pyrazolines | mit.edu |

Functionalization and Derivatization Reactions of this compound

The chemical reactivity of this compound allows for a variety of functionalization and derivatization reactions, enabling the synthesis of a diverse range of novel compounds.

Electrophilic Aromatic Substitution on the Benzonitrile Moiety

The benzonitrile ring in this compound is susceptible to electrophilic aromatic substitution reactions. These reactions, such as nitration and sulfonation, proceed through the formation of a carbocation intermediate known as a benzenium ion or σ-complex. libretexts.org The position of substitution on the aromatic ring is influenced by the directing effects of the existing substituents, namely the methyl and pyrazolyl groups.

Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group onto the aromatic ring. libretexts.orgmasterorganicchemistry.com The active electrophile in this reaction is the nitronium ion (NO₂⁺). libretexts.orgmasterorganicchemistry.com Similarly, sulfonation involves the reaction with sulfur trioxide in the presence of sulfuric acid, leading to the introduction of a sulfonic acid group (-SO₃H). masterorganicchemistry.comresearchgate.net The actual sulfonating agent is typically the SO₃ molecule. researchgate.net

Reactions at the Pyrazole Nitrogen

The pyrazole ring contains nitrogen atoms that can participate in various chemical transformations. For instance, N-alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan have been studied. researchgate.net Reactions with arylhydrazines can also occur at the pyrazole ring, sometimes proceeding through an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. researchgate.net Additionally, the pyrazolyl substituent can be displaced by nucleophiles such as secondary amines or morpholine under certain conditions. pleiades.online

Modifications of the Methyl Group and Other Side Chains

The methyl group on the benzonitrile ring and other potential side chains can be chemically modified to introduce further diversity into the molecular structure. While specific examples for this compound are not detailed in the provided context, general organic chemistry principles suggest that the methyl group could undergo reactions such as oxidation or halogenation under appropriate conditions. Furthermore, if other functional groups are present on either the benzonitrile or pyrazole rings, they can be targeted for further transformations. For example, a carbaldehyde group can be introduced via a Vilsmeier-Haack reaction on a related pyrazolone derivative. mdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Methyl 4 1h Pyrazol 1 Yl Benzonitrile

X-ray Crystallography and Solid-State Structural Analysis.

In the absence of experimental data, a theoretical conformational analysis can be discussed. The conformation of 3-methyl-4-(1H-pyrazol-1-yl)benzonitrile in the crystalline state would be primarily determined by the dihedral angle between the pyrazole (B372694) and benzonitrile (B105546) rings. This angle is influenced by the steric hindrance between the methyl group and the pyrazole ring, as well as the electronic interactions between the two aromatic systems. A data table, had the information been available, would have detailed these specific dihedral angles and other relevant torsional parameters.

The way molecules of this compound arrange themselves in a crystal lattice is dictated by intermolecular forces. While specific data is unavailable, it can be hypothesized that weak C-H···N hydrogen bonds involving the nitrile nitrogen and aromatic C-H groups, as well as π-π stacking interactions between the pyrazole and benzonitrile rings, would be the dominant forces. A detailed analysis would have identified the specific atoms involved in these interactions and described the resulting packing motifs, such as herringbone or layered structures.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. High-resolution NMR would provide detailed information about the chemical environment of each atom in this compound.

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to unambiguously assign the proton (¹H) and carbon (¹³C) NMR signals. For instance, HMBC correlations would be crucial in connecting the pyrazole ring protons and carbons to the benzonitrile ring system, confirming the 1,4-substitution pattern. An interactive data table would have listed the chemical shifts and key correlations.

The rotation around the C-N bond connecting the benzonitrile and pyrazole rings is expected to have a specific energy barrier. Dynamic NMR experiments, performed at various temperatures, could be used to determine the rate of this rotation. By analyzing the changes in the NMR line shapes, the activation energy for this conformational exchange process could be calculated, providing insight into the molecule's flexibility in solution.

The methyl group on the benzonitrile ring would exert a steric influence on the nearby protons and carbons, leading to changes in their chemical shifts. For example, the proximity of the methyl group could cause a deshielding effect on one of the adjacent pyrazole protons, resulting in a downfield shift in the ¹H NMR spectrum. A comprehensive analysis would compare the observed chemical shifts with those of related, non-methylated analogues to quantify these steric effects.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and studying intermolecular interactions. For this compound, the spectra are characterized by vibrations originating from the benzonitrile and pyrazole rings, as well as the methyl substituent.

The key vibrational modes for this molecule can be assigned to specific functional groups. The nitrile group (C≡N) stretching vibration is one of the most characteristic bands in the IR spectrum, typically appearing in the region of 2220-2240 cm⁻¹. This sharp and strong absorption is a clear indicator of the benzonitrile moiety.

The aromatic C-H stretching vibrations from both the benzene (B151609) and pyrazole rings are expected in the 3000-3100 cm⁻¹ region. udel.edu The aliphatic C-H stretching vibrations of the methyl group are typically observed between 2850 and 3000 cm⁻¹. mdpi.com

The pyrazole ring itself contributes to a series of characteristic vibrations. These include C=N and C=C stretching modes, which are generally found in the 1400-1600 cm⁻¹ range. researchgate.netresearchgate.net Ring breathing and deformation modes of the pyrazole and benzene rings also appear in the fingerprint region of the spectrum, providing a unique pattern for the compound.

While this compound does not possess strong hydrogen bond donors, weak intermolecular interactions, such as C-H···N interactions involving the pyrazole nitrogen or the nitrile group, can lead to subtle shifts in the vibrational frequencies and broadening of certain peaks. A detailed analysis of the vibrational spectra, often supported by computational methods like Density Functional Theory (DFT), allows for a precise assignment of these modes. nih.gov

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Benzene and Pyrazole Rings | 3100 - 3000 | Medium to Weak |

| C-H Stretch (Aliphatic) | Methyl Group | 3000 - 2850 | Medium |

| C≡N Stretch | Nitrile Group | 2240 - 2220 | Strong, Sharp |

| C=C and C=N Stretch | Aromatic and Pyrazole Rings | 1600 - 1400 | Medium to Strong |

| C-H Bending | Methyl Group | 1470 - 1370 | Medium |

| Ring Vibrations | Benzene and Pyrazole Rings | 1300 - 1000 | Medium |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides valuable information about the electronic structure and photophysical properties of a molecule. UV-Vis absorption spectroscopy is used to study the electronic transitions between different energy levels, while fluorescence spectroscopy investigates the emission of light from excited electronic states.

The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π→π* electronic transitions within the aromatic systems of the benzonitrile and pyrazole rings. The conjugation between the two rings can lead to a red shift (bathochromic shift) of the absorption maxima compared to the individual parent molecules.

The electronic transitions in similar pyrazole derivatives are often characterized by strong absorption in the UV region. researchgate.net The substitution pattern on the benzene ring, including the methyl and pyrazolyl groups, influences the energy levels of the molecular orbitals and thus the absorption wavelengths. The presence of the electron-withdrawing nitrile group and the electron-donating pyrazole ring can lead to intramolecular charge transfer (ICT) character in some of the electronic transitions.

Many pyrazole derivatives are known to be fluorescent, a property that is highly dependent on their molecular structure and environment. rsc.orgnih.gov The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the fluorescence process. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

For pyrazole-containing systems, high fluorescence quantum yields have been reported, in some cases approaching 0.90 in non-polar solvents. nih.gov The fluorescence properties are influenced by factors such as the rigidity of the molecule and the nature of the substituents. The presence of the benzonitrile group linked to the pyrazole ring is expected to create a conjugated system that can exhibit significant fluorescence. The quantum yield and lifetime would be sensitive to the solvent polarity, with more polar solvents potentially leading to a decrease in fluorescence intensity due to stabilization of charge-separated excited states.

| Property | Expected Range for Pyrazole Derivatives |

|---|---|

| Absorption Maximum (λmax) | 250 - 400 nm |

| Emission Maximum (λem) | 400 - 550 nm |

| Fluorescence Quantum Yield (Φf) | Can be high (up to 0.9) depending on structure and solvent |

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotope Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of this molecule is likely to follow pathways characteristic of both benzonitrile and pyrazole derivatives. nih.gov Common fragmentation patterns for pyrazoles include the loss of a molecule of hydrogen cyanide (HCN, 27 u) or dinitrogen (N₂, 28 u) from the heterocyclic ring. researchgate.net Benzonitrile compounds can undergo fragmentation by losing the nitrile radical (•CN, 26 u). nist.gov

A plausible fragmentation pathway for this compound could involve the following steps:

Loss of a methyl radical (•CH₃): leading to a fragment at [M-15]⁺.

Loss of the nitrile radical (•CN): resulting in a fragment at [M-26]⁺.

Cleavage of the pyrazole ring: with the expulsion of HCN, leading to a fragment at [M-27]⁺.

Loss of N₂ from the pyrazole ring: giving a fragment at [M-28]⁺.

Cleavage of the C-N bond between the two rings, leading to fragments corresponding to the methylbenzonitrile cation and the pyrazole cation.

Isotope analysis, particularly for the molecular ion peak, can confirm the elemental composition of the compound. The presence of carbon and nitrogen will result in characteristic isotopic peaks (e.g., M+1 peak) due to the natural abundance of ¹³C and ¹⁵N.

| Fragment Ion | Proposed Neutral Loss | Predicted m/z |

|---|---|---|

| [M]⁺ | - | 183 |

| [M - CH₃]⁺ | •CH₃ | 168 |

| [M - CN]⁺ | •CN | 157 |

| [M - HCN]⁺ | HCN | 156 |

| [M - N₂]⁺ | N₂ | 155 |

| [C₈H₇N]⁺ | C₃H₃N₂• | 117 |

| [C₄H₅N₂]⁺ | C₇H₄N• | 81 |

Computational and Theoretical Investigations of 3 Methyl 4 1h Pyrazol 1 Yl Benzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No published DFT studies were identified for 3-methyl-4-(1H-pyrazol-1-yl)benzonitrile. Consequently, data regarding its electronic structure and reactivity from this method are unavailable.

Molecular Orbital Analysis and Frontier Orbitals (HOMO-LUMO Gaps)

There is no available research detailing the molecular orbital analysis or the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps for this compound.

Prediction of Spectroscopic Properties and Their Validation with Experimental Data

No computational predictions of spectroscopic properties (such as IR, NMR, or UV-Vis spectra) for this compound, nor their validation with experimental data, were found in the literature.

Electrostatic Potential Maps and Prediction of Reactive Sites

Information on the electrostatic potential map and the theoretical prediction of reactive sites for this compound is not available in the scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

A search for molecular dynamics simulation studies on this compound yielded no results. Therefore, its conformational landscapes and the effects of solvents on its structure and dynamics have not been computationally explored.

Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Attributes

No QSPR models incorporating this compound to predict its theoretical attributes have been reported.

Topological Descriptors and Their Correlation with Structural Features

There is no available research that calculates or correlates topological descriptors with the structural features of this compound.

The absence of dedicated computational and theoretical studies on this compound represents a gap in the current scientific knowledge base. Such research would be invaluable for a deeper understanding of its chemical behavior and for guiding future experimental work.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens for understanding the intricate details of chemical reactions involving this compound. Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating reaction pathways, characterizing the geometries of transition states, and determining the activation energies that govern reaction rates. These investigations offer insights that are often difficult or impossible to obtain through experimental means alone.

Research in this area typically focuses on reactions central to the synthesis and functionalization of the pyrazole (B372694) and benzonitrile (B105546) moieties. This includes electrophilic aromatic substitution, nucleophilic additions to the nitrile group, and cycloaddition reactions. For pyrazole derivatives, theoretical studies have also explored phenomena like tautomerism and the role of solvents in mediating reaction pathways. nih.gov

A common approach involves mapping the potential energy surface of a proposed reaction. By calculating the energy of the system at various points along the reaction coordinate, researchers can identify the lowest energy path from reactants to products. The highest point on this path corresponds to the transition state, a fleeting molecular configuration that represents the energetic barrier to the reaction.

For instance, in a hypothetical study on the N-arylation reaction to form a derivative of this compound, computational models can be used to compare different proposed mechanisms, such as an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) type mechanism versus a direct substitution. researchgate.net The calculated activation energies for the transition states of each step in the competing pathways can predict which mechanism is more favorable under specific conditions.

The geometry of a transition state provides crucial information about the reaction mechanism. Key parameters such as bond lengths being formed or broken, bond angles, and dihedral angles are analyzed. For example, the transition state for an electrophilic attack on the pyrazole ring would show the partial formation of a new bond between the electrophile and a carbon atom of the ring.

The results of these computational investigations are often summarized in data tables that allow for a clear comparison of different reaction pathways or the effects of substituents. An illustrative data table from a hypothetical DFT study on the formylation of this compound via the Vilsmeier-Haack reaction is presented below. mdpi.com Such a study would investigate the electrophilic attack at different positions on the pyrazole ring to determine the regioselectivity of the reaction.

Table 1: Calculated Activation Energies (ΔE‡) and Reaction Energies (ΔEr) for the Vilsmeier-Haack Formylation of this compound at the B3LYP/6-311++G(d,p) level of theory.

| Position of Electrophilic Attack | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔEr) (kcal/mol) | Key Transition State Bond Distance (Å) C-Electrophile |

|---|---|---|---|

| Pyrazole C3 | 25.8 | -10.2 | 2.15 |

| Pyrazole C5 | 18.4 | -15.7 | 2.08 |

| Benzonitrile C2 | 29.1 | -5.6 | 2.21 |

This table is a hypothetical representation of data that would be generated in a typical computational study. The values are illustrative and serve to demonstrate the type of information obtained from such theoretical investigations.

The data in the hypothetical table suggest that formylation is most likely to occur at the C5 position of the pyrazole ring, as it has the lowest activation energy barrier and the most favorable reaction energy. nih.gov Theoretical studies also allow for the analysis of orbital interactions, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to explain the observed reactivity and stability. jcsp.org.pk By examining the distribution of these frontier orbitals, researchers can predict the most probable sites for nucleophilic or electrophilic attack, corroborating the findings from transition state analysis.

Molecular Recognition and Mechanistic Studies of 3 Methyl 4 1h Pyrazol 1 Yl Benzonitrile Interactions in Vitro/in Silico

In Silico Molecular Docking and Protein-Ligand Interaction Studies

There are no available studies that have performed molecular docking simulations to predict the binding pose of 3-methyl-4-(1H-pyrazol-1-yl)benzonitrile within the active site of any protein. As a result, analysis of its potential binding sites and the prediction of its orientation upon binding are not possible at this time.

Binding Site Analysis and Ligand Pose Prediction

Without molecular docking studies, the specific amino acid residues that might be involved in the binding of this compound to a protein target remain unidentified. The prediction of its three-dimensional conformation and orientation within a binding pocket has not been reported.

Identification of Key Intermolecular Interactions

Detailed information on the key intermolecular interactions, such as hydrogen bonding, hydrophobic contacts, and van der Waals forces, between this compound and any potential protein targets is not available in the current body of scientific literature.

In Vitro Biochemical Characterization of Target Interactions

No published research has been found that describes the in vitro biochemical characterization of this compound's interactions with any biological targets.

Enzyme Inhibition Kinetics and Mechanism of Action

There is a lack of data on the enzyme inhibition kinetics of this compound. Consequently, its inhibitory constant (Ki), half-maximal inhibitory concentration (IC50), and its mechanism of action—whether it acts as a reversible or irreversible inhibitor—have not been determined.

Biophysical Characterization of Molecular Binding Events

There are no published biophysical studies, such as those using techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy, to characterize the molecular binding events of this compound with any biological macromolecule. Such studies would provide thermodynamic and kinetic details of binding, which are currently unavailable.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event between two molecules in solution. This provides a complete thermodynamic profile of the interaction. In a typical ITC experiment to study the binding of this compound to a target protein, a solution of the compound would be titrated into a solution containing the target protein at a constant temperature.

The resulting data would allow for the determination of key thermodynamic parameters, including the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry of binding (n). From these, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated. This information is crucial for understanding the forces driving the binding interaction, whether it is enthalpically driven (e.g., by hydrogen bonds and van der Waals interactions) or entropically driven (e.g., by the hydrophobic effect).

Table 1: Representative Thermodynamic Parameters from an ITC Experiment

| Parameter | Value | Unit |

| Binding Affinity (Kd) | [Data not available] | µM |

| Enthalpy Change (ΔH) | [Data not available] | kcal/mol |

| Entropy Change (ΔS) | [Data not available] | cal/mol·K |

| Gibbs Free Energy Change (ΔG) | [Data not available] | kcal/mol |

| Stoichiometry (n) | [Data not available] | - |

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time. It provides kinetic data on the association and dissociation rates of a ligand binding to a target molecule that is immobilized on a sensor surface. For this compound, an SPR experiment would typically involve immobilizing the target protein on a sensor chip and then flowing a solution of the compound over the surface.

The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By monitoring this signal over time, the association rate constant (kon) and the dissociation rate constant (koff) can be determined. The equilibrium dissociation constant (Kd), a measure of binding affinity, can then be calculated as the ratio of koff to kon. This kinetic information provides a more dynamic picture of the binding event than ITC alone.

Table 2: Representative Kinetic Parameters from an SPR Experiment

| Parameter | Value | Unit |

| Association Rate Constant (kon) | [Data not available] | M-1s-1 |

| Dissociation Rate Constant (koff) | [Data not available] | s-1 |

| Equilibrium Dissociation Constant (Kd) | [Data not available] | µM |

Cellular Assays for Mechanistic Pathway Elucidation

Cellular assays are essential for understanding how a compound interacts with its target in a more biologically relevant context and for elucidating its mechanism of action.

Target Engagement Studies in Cellular Contexts

Target engagement assays are designed to confirm that a compound interacts with its intended target protein within a living cell. Several techniques can be employed for this purpose. For example, the Cellular Thermal Shift Assay (CETSA) measures the thermal stabilization of a target protein upon ligand binding. In a typical CETSA experiment, cells would be treated with this compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry. An increase in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Another approach is the use of NanoBRET™ (Bioluminescence Resonance Energy Transfer), where the target protein is fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the same target is used. The displacement of the tracer by the test compound results in a decrease in BRET signal, providing a quantitative measure of target engagement.

Table 3: Representative Target Engagement Data from a Cellular Thermal Shift Assay (CETSA)

| Compound Concentration | Melting Temperature (Tm) | ΔTm |

| Vehicle Control | [Data not available] | - |

| 1 µM | [Data not available] | [Data not available] |

| 10 µM | [Data not available] | [Data not available] |

| 100 µM | [Data not available] | [Data not available] |

Cellular Permeability and Efflux Mechanism Studies (Mechanistic Focus)

Understanding the ability of a compound to cross cellular membranes and its susceptibility to efflux pumps is critical for its potential as a therapeutic agent. Cellular permeability is often assessed using cell-based assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell monolayer assays like the Caco-2 permeability assay. These assays measure the rate at which a compound passes through an artificial membrane or a monolayer of cells, respectively, providing an apparent permeability coefficient (Papp).

To investigate the role of efflux pumps, such as P-glycoprotein (P-gp), in the transport of this compound, bidirectional Caco-2 assays are often performed. The Papp is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is indicative of active efflux. Further confirmation can be obtained by conducting the assay in the presence of known efflux pump inhibitors.

Table 4: Representative Data from a Caco-2 Permeability Assay

| Parameter | Value | Unit |

| Papp (A-to-B) | [Data not available] | 10-6 cm/s |

| Papp (B-to-A) | [Data not available] | 10-6 cm/s |

| Efflux Ratio | [Data not available] | - |

Applications of 3 Methyl 4 1h Pyrazol 1 Yl Benzonitrile in Advanced Materials and Chemical Probes

Role in Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

There is no available scientific literature detailing the use of 3-methyl-4-(1H-pyrazol-1-yl)benzonitrile as a component in luminescent materials or in the fabrication of Organic Light-Emitting Diodes (OLEDs). While various pyrazole (B372694) and pyrazolone (B3327878) derivatives have been investigated for their luminescent properties and potential in OLEDs, research specifically documenting this compound is absent. nih.govnih.gov

Photophysical Properties and Emission Characteristics

No experimental or theoretical data on the photophysical properties—such as absorption and emission spectra, quantum yield, or fluorescence lifetime—of this compound have been published.

Device Fabrication and Performance Parameters (within Material Science Context)

Consistent with the lack of photophysical data, there are no reports on the fabrication of OLED devices incorporating this compound. Consequently, no device performance parameters, such as external quantum efficiency (EQE), luminance, or CIE coordinates, are available.

Development as a Fluorescent Probe for Biological Systems (Mechanistic, not Diagnostic/Clinical)

No research has been conducted or published on the development of this compound as a fluorescent probe for biological systems. While related heterocyclic compounds like pyrazolines are sometimes explored for such purposes, this particular molecule has not been investigated for its potential as a sensor or probe based on its fluorescent properties. nih.govresearchgate.net

Insufficient Published Research on Specific Applications of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a lack of specific published research data concerning the applications of the chemical compound this compound in the areas of advanced materials and chemical probes, as well as its role as a building block in supramolecular chemistry.

Extensive searches have been conducted to locate detailed findings on the design principles of this compound as an environment-sensitive probe, its spectroscopic response to microenvironmental changes, and its potential in supramolecular architectures. Unfortunately, these searches did not yield specific studies or detailed data sets pertaining exclusively to this compound for these applications.

While the broader class of pyrazole derivatives has been a subject of interest in the development of chemosensors and in the field of supramolecular chemistry, the scientific community has not published specific research that would allow for a detailed and scientifically accurate article on this compound for the outlined topics. The creation of an article with thorough and informative content as requested is therefore not feasible without specific research findings on this particular compound.

Consequently, the requested article focusing solely on the chemical compound “this compound” and its specified applications cannot be generated at this time due to the absence of the necessary scientific data in the public domain.

Structure Activity/property Relationship Sar/spr Studies of 3 Methyl 4 1h Pyrazol 1 Yl Benzonitrile Analogues

Systematic Structural Modifications and Their Impact on Molecular Interactions

The systematic modification of a lead compound is a cornerstone of medicinal chemistry, aiming to understand how different functional groups and structural motifs influence interactions with a biological target. nih.govnih.gov For analogues of 3-methyl-4-(1H-pyrazol-1-yl)benzonitrile, modifications can be introduced at several key positions to explore the chemical space and optimize activity.

Key areas for modification include:

The Pyrazole (B372694) Ring: Substituents can be introduced at the 3, 4, and 5-positions of the pyrazole ring. The nature of these substituents—whether they are bulky, electron-donating, or electron-withdrawing—can significantly alter binding affinity. For instance, in studies on other pyrazole-based inhibitors, introducing large hydrophobic groups at specific positions was found to be necessary to fill hydrophobic pockets within the target protein's active site. sci-hub.se

Linker Modifications: While the core structure features a direct bond between the pyrazole nitrogen and the benzonitrile (B105546) ring, introducing linkers or altering the core scaffold can impact the molecule's conformation and flexibility, thereby influencing how it fits into a binding site.

Research on various pyrazole derivatives has demonstrated the profound impact of these modifications. For example, in a series of 3,4,5-substituted pyrazoles, the introduction of different residues at the 3(5)-position led to significant variations in inhibitory activity against meprin α and β metalloproteases. nih.gov While a 3,5-diphenylpyrazole (B73989) showed high potency, replacing a phenyl group with smaller methyl or benzyl (B1604629) groups decreased activity, indicating a preference for a specific size and shape in the binding pocket. nih.gov Similarly, SAR exploration of 1,5-bisphenylpyrazoles as MALT1 inhibitors showed that phenyl rings were crucial for maintaining potency. sci-hub.se

The following interactive table illustrates hypothetical SAR data for analogues of this compound, demonstrating the impact of substitutions on inhibitory activity against a generic kinase.

| Compound | R1 (Pyrazole C5-position) | R2 (Benzene Ring) | IC50 (nM) |

|---|---|---|---|

| Analog 1 (Parent) | -H | 3-CH3, 4-CN | 150 |

| Analog 2 | -CH3 | 3-CH3, 4-CN | 95 |

| Analog 3 | -Phenyl | 3-CH3, 4-CN | 25 |

| Analog 4 | -H | 3-H, 4-CN | 210 |

| Analog 5 | -H | 3-CH3, 4-Cl | 175 |

| Analog 6 | -Phenyl | 3-F, 4-CN | 40 |

Correlation of Electronic and Steric Parameters with Observed Biological/Chemical Activity

Quantitative structure-activity relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comslideshare.net This is achieved by parameterizing the structural features of molecules using physicochemical descriptors related to their electronic, steric, and lipophilic properties. ubaya.ac.id For analogues of this compound, QSAR models can predict the activity of unsynthesized compounds and provide insight into the mechanism of action. researchgate.net

Electronic Parameters: These descriptors quantify the electronic effects of substituents. Common parameters include the Hammett constant (σ), which describes the electron-withdrawing or electron-donating ability of a substituent on a benzene (B151609) ring, and calculated properties like HOMO-LUMO energy gaps. ubaya.ac.idnih.gov The electronic nature of substituents can influence ionization, hydrogen bonding capacity, and electrostatic interactions with the target. ijcce.ac.ir

Steric Parameters: These parameters describe the size and shape of substituents. Taft's steric parameter (E_s) and molar refractivity (MR) are frequently used. ubaya.ac.idnih.gov Steric factors are critical for determining the complementarity between a ligand and its binding site; bulky substituents may cause steric clashes that reduce activity, or they may form favorable van der Waals interactions. ubaya.ac.idnih.gov

A typical QSAR study on pyrazole derivatives might reveal that electron-withdrawing groups on the phenyl ring enhance activity, while bulky substituents on the pyrazole ring are detrimental. researchgate.net For example, a QSAR analysis of aralkyl carboxylic acid metabolites showed that a combination of electronic (pKa) and steric (Taft's E_s) descriptors could effectively predict their degradation rates, with electron-withdrawing groups increasing reactivity and steric hindrance decreasing it. nih.gov

The table below presents a hypothetical QSAR dataset for a series of analogues, correlating their biological activity (pIC50) with selected electronic and steric parameters.

| Analog | Substituent (R) | Hammett Constant (σ) | Molar Refractivity (MR) | Observed pIC50 |

|---|---|---|---|---|

| 1 | -H | 0.00 | 1.03 | 6.50 |

| 2 | -F | 0.06 | 0.92 | 6.85 |

| 3 | -Cl | 0.23 | 6.03 | 7.10 |

| 4 | -CH3 | -0.17 | 5.65 | 6.35 |

| 5 | -NO2 | 0.78 | 7.36 | 7.55 |

| 6 | -OCH3 | -0.27 | 7.87 | 6.20 |

Computational Modeling of SAR/SPR for Predictive Design

Computational chemistry has become an indispensable tool in drug discovery for understanding molecular behavior and designing novel therapeutics. eurasianjournals.com For analogues of this compound, computational modeling can predict binding modes, estimate binding affinities, and guide the design of new compounds with improved properties. eurasianjournals.commdpi.com

Common computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target receptor. nih.gov Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding, helping to explain the observed SAR. nih.govtandfonline.com

3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create predictive models. mdpi.comnih.gov These models generate 3D contour maps that visualize regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity. nih.gov This provides a visual guide for designing more potent molecules.

Molecular Dynamics (MD) Simulations: MD simulations explore the dynamic behavior and conformational flexibility of the ligand-receptor complex over time, providing a more realistic picture of the binding event than static docking poses. eurasianjournals.com

For instance, a 3D-QSAR study on pyrazole derivatives designed as RET kinase inhibitors identified that hydrogen bond acceptor and electronegative groups were favorable at one position, while electropositive and steric groups were favorable at another, leading to the design of ten new inhibitors with higher predicted activity than the most active compound in the original series. nih.gov

The following table summarizes hypothetical results from a computational study, comparing the predicted and experimentally determined activities of newly designed analogues.

| Designed Analog | Modification Based on Model | Predicted pIC50 | Experimental pIC50 |

|---|---|---|---|

| D1 | Add 4-F to Phenyl | 7.8 | 7.6 |

| D2 | Replace Pyrazole-H with -NH2 | 7.5 | 7.3 |

| D3 | Add 4-Cl to Phenyl | 8.1 | 8.0 |

| D4 | Replace Benzene-CH3 with -CF3 | 6.9 | 7.0 |

| D5 | Add 3-OH to Phenyl | 7.2 | 7.1 |

Influence of Regiochemistry on Biological/Chemical Properties

Regiochemistry, the specific placement of functional groups on a molecular scaffold, is a critical determinant of a compound's biological and chemical properties. In the case of this compound, the relative positions of the methyl, cyano, and pyrazolyl groups are precisely defined, and any alteration to this arrangement would create a regioisomer with potentially very different properties.

The importance of regiochemistry is evident in several ways:

Target Binding: The spatial arrangement of functional groups dictates how a molecule fits into a receptor's binding site. Moving a key interacting group, such as the pyrazole ring, from position 4 to position 2 on the benzonitrile ring would drastically alter the molecule's shape and its ability to form essential bonds with target residues.

Physicochemical Properties: Regiochemistry influences properties such as dipole moment, polarity, and crystal packing, which in turn affect solubility, membrane permeability, and metabolic stability.

Synthetic Accessibility: The synthesis of a specific regioisomer can be a significant chemical challenge, and regioselective reactions are often required to produce the desired compound in high yield. rsc.orgmdpi.com

An example of the impact of regiochemistry can be seen in the development of MALT1 inhibitors, where chloride scanning of a phenyl ring revealed that the 4-chloro derivative was the most potent, while the 2- and 3-chloro isomers showed attenuated inhibition. sci-hub.se Furthermore, the pyrazole ring itself is subject to tautomerism, where a proton can shift between the two nitrogen atoms. mdpi.com This phenomenon, which is influenced by the substituents and the physical state, effectively creates two different regioisomers in equilibrium, each with potentially different binding characteristics. mdpi.com

The table below illustrates the potential impact of regiochemistry by comparing the hypothetical activity of different isomers of methyl-pyrazolyl-benzonitrile.

| Compound | Structure | Relative Activity (%) |

|---|---|---|

| Target Compound | This compound | 100 |

| Regioisomer A | 4-methyl-3-(1H-pyrazol-1-yl)benzonitrile | 45 |

| Regioisomer B | 2-methyl-4-(1H-pyrazol-1-yl)benzonitrile | 15 |

| Regioisomer C | 3-methyl-5-(1H-pyrazol-1-yl)benzonitrile | 5 |

Future Research Directions and Unexplored Avenues for 3 Methyl 4 1h Pyrazol 1 Yl Benzonitrile

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry offers a transformative approach to understanding and utilizing 3-methyl-4-(1H-pyrazol-1-yl)benzonitrile. ML models can significantly accelerate the discovery process by predicting the properties and potential applications of this compound, thereby reducing the number of resource-intensive experiments. nih.govyoutube.com

Future research could focus on developing bespoke ML algorithms trained on datasets of pyrazole (B372694) derivatives to predict key characteristics of this compound. These models could forecast its absorption, distribution, metabolism, and excretion (ADME) properties, which is a critical step in early-stage drug discovery. nih.gov By integrating these predictive models into an interactive design environment, chemists could rapidly iterate on novel derivatives, fine-tuning their physicochemical properties to optimize for specific biological targets. nih.gov

Furthermore, AI can be employed for de novo drug design, generating novel molecular structures based on the this compound scaffold with enhanced potency and selectivity. youtube.com Self-supervised learning models could also accelerate high-throughput screening data analysis, identifying promising candidates for further investigation more efficiently. youtube.com

Table 1: Potential AI/ML Applications in this compound Research

| Application Area | AI/ML Technique | Predicted Outcome |

| Property Prediction | Supervised Learning (Regression/Classification) | Prediction of solubility, permeability, metabolic stability, and toxicity. |

| Target Identification | Deep Learning, Network Analysis | Identification of potential protein targets and biological pathways. |

| De Novo Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Generation of novel derivatives with optimized properties. |

| Synthesis Planning | Retrosynthesis Prediction Algorithms | Design of efficient synthetic routes to the compound and its analogs. |

Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Photocatalysis)

Advancements in synthetic organic chemistry provide new avenues for the efficient and sustainable production of this compound.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. rsc.org Future research should explore the development of a continuous, one-pot flow synthesis for this compound. This approach would be highly atom-economical and environmentally benign by minimizing waste and avoiding intermediate isolation steps. rsc.org Such a methodology would enable the rapid and sustainable construction of a library of related pyrazole derivatives for further screening and application. rsc.org

Photocatalysis: Photocatalysis, particularly using visible light, has emerged as a powerful tool for green chemistry. mdpi.com Investigating photochemical routes to synthesize or functionalize the this compound core could lead to novel transformations under mild conditions. mdpi.com Organic photoredox catalysis could be employed in multicomponent reactions to construct the pyrazole ring system, potentially reducing reaction times and reliance on harsh reagents. mdpi.com

Expansion into Emerging Fields (e.g., Quantum Computing Applications in Drug Design, New Material Science Applications)

The unique electronic and structural features of this compound make it a candidate for exploration in emerging scientific fields.

Quantum Computing in Drug Design: Quantum computing holds the promise of revolutionizing drug discovery by performing complex molecular simulations that are intractable for classical computers. nih.govijrpr.com Quantum algorithms like the Variational Quantum Eigensolver (VQE) can be used to calculate the ground state energy of molecules with high precision. nih.gov This allows for the accurate prediction of molecular properties and binding affinities, which is crucial for rational drug design. arxiv.orgresearchgate.net A hybrid quantum-classical approach could be applied to model the interaction of this compound with a target protein, providing unprecedented insights into its mechanism of action. nih.gov

New Material Science Applications: The pyrazole nucleus is a versatile scaffold in material science, finding use in polymers and coordination chemistry. mdpi.com The nitrile and methyl functional groups on the this compound structure offer sites for further chemical modification. Future research could investigate the incorporation of this compound as a building block in novel polymers or metal-organic frameworks (MOFs). Its photochromic properties could also be explored, as related heterocyclic structures have shown light-induced changes in color, suggesting potential applications in molecular switches and optical memory devices. mdpi.com

Sustainable and Eco-Friendly Approaches in the Research Lifecycle

A commitment to green chemistry principles should underpin all future research on this compound. This involves minimizing the environmental impact throughout the entire research and development lifecycle.

Key areas of focus include:

Green Synthesis: Employing catalytic methods, using environmentally benign solvents like water or ethanol, and designing reactions with high atom economy.

Energy Efficiency: Utilizing energy-efficient synthetic methods such as microwave-assisted synthesis or reactions that proceed at ambient temperature. mdpi.com

Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the pyrazole core.

Waste Reduction: Designing synthetic pathways that minimize the formation of byproducts and facilitate the recycling of reagents and solvents.

By adopting these sustainable practices, the scientific community can ensure that the exploration of this compound and its potential applications is conducted in an environmentally responsible manner.

Q & A

Q. What are the established synthetic routes for 3-methyl-4-(1H-pyrazol-1-yl)benzonitrile?

The synthesis typically involves sequential functionalization of the benzonitrile core. Key steps include:

- Triflate formation : Reacting a methyl-substituted phenol derivative with triflic anhydride to generate a triflate intermediate, enabling nucleophilic substitution .

- Cyanation : Palladium-catalyzed cyanation (e.g., using Zn(CN)₂ and Pd(PPh₃)₄) to introduce the nitrile group .

- Pyrazole coupling : Suzuki-Miyaura or Buchwald-Hartwig coupling to attach the pyrazole moiety. For example, reacting 4-bromobenzonitrile derivatives with 1H-pyrazole in the presence of a base like K₂CO₃ .

- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization to isolate the final product .

Q. How is X-ray crystallography used to confirm the molecular structure of this compound?

- Data collection : Single-crystal diffraction data are collected using synchrotron or laboratory X-ray sources.

- Structure solution : Programs like SHELXD or SHELXS are employed for phase determination .

- Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy factors. Hydrogen bonding and π-stacking interactions (common in benzonitrile derivatives) are analyzed to validate the structure .

Advanced Research Questions

Q. How can researchers optimize coupling reactions to improve pyrazole introduction yields?

- Catalyst selection : Pd(OAc)₂ with XPhos ligands enhances cross-coupling efficiency for sterically hindered pyrazole groups .

- Solvent effects : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .

- Temperature control : Microwave-assisted synthesis at 100–120°C reduces reaction time and byproduct formation .

- Troubleshooting low yields : Monitor reaction progress via TLC or LC-MS to identify incomplete coupling or decomposition .

Q. What methodologies resolve discrepancies in NMR data during structural confirmation?

- Dynamic effects : Pyrazole rotation or nitrile tautomerism can cause signal splitting. Variable-temperature NMR (e.g., 25–60°C) clarifies dynamic behavior .

- Isotopic labeling : ¹⁵N-labeled pyrazole or ¹³C-enriched benzonitrile aids in assigning ambiguous peaks .

- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts for comparison with experimental data .

Q. How can structure-activity relationship (SAR) studies guide biological target identification?

- Core modifications : Compare activity of 3-methyl-4-(pyrazolyl)benzonitrile derivatives with substituent variations (e.g., halogenation, morpholine rings) to identify pharmacophores .

- Kinase profiling : High-throughput screens against kinase libraries (e.g., LRRK2 inhibitors like GNE-0877) reveal selectivity patterns .

- Receptor binding assays : Radioligand displacement studies (e.g., for androgen receptor antagonists) quantify affinity and antagonism .

Q. What experimental strategies address contradictions in reported biological activity data?

- Assay standardization : Use consistent cell lines (e.g., HCT116 for cytotoxicity) and control compounds to minimize variability .

- Metabolic stability : Evaluate cytochrome P450 interactions via liver microsome assays to distinguish intrinsic activity from metabolic artifacts .

- Crystallographic evidence : Co-crystallization with target proteins (e.g., LRRK2) validates binding modes and resolves conflicting mechanistic hypotheses .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

Q. Table 2. Common Analytical Techniques for Structural Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.